

Application Notes and Protocols: 1-Iodo-8H-perfluorooctane in Perfluoroalkylation Reactions

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Compound of Interest

Compound Name: **1-Iodo-8H-perfluorooctane**

Cat. No.: **B1305862**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **1-Iodo-8H-perfluorooctane** as a reagent in perfluoroalkylation reactions. The introduction of perfluoroalkyl chains into organic molecules is a critical strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and binding affinity. **1-Iodo-8H-perfluorooctane** serves as a versatile source of the 8H-perfluorooctyl group in a variety of chemical transformations.

Chemical Profile: 1-Iodo-8H-perfluorooctane

Property	Value
Molecular Formula	C ₈ HF ₁₆ I ^[1]
IUPAC Name	1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane ^[1]
CAS Number	79162-64-4 ^[1]
Molecular Weight	527.97 g/mol ^[1]
Appearance	Not specified in search results, but typically a liquid or low-melting solid.

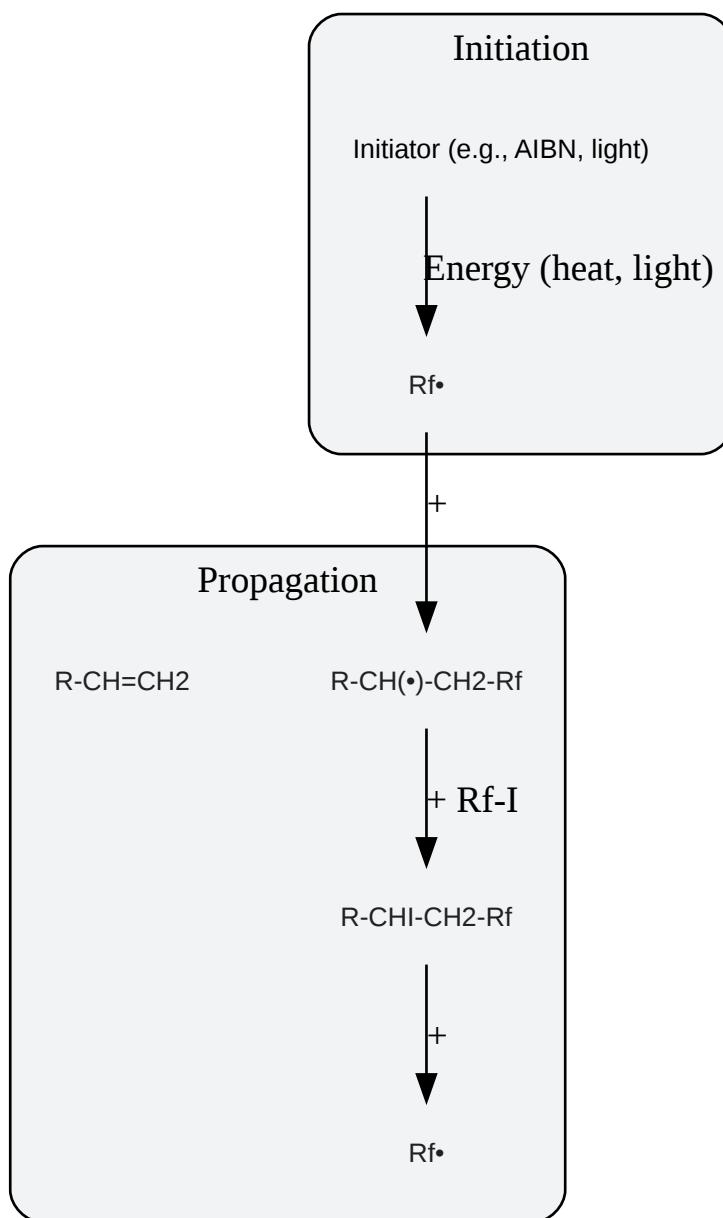
Key Applications in Perfluoroalkylation

1-Iodo-8H-perfluorooctane is a valuable reagent for introducing the C8F16H moiety onto a variety of substrates. Common applications include the perfluoroalkylation of arenes, heteroarenes, alkenes, and alkynes. These reactions can be initiated through several methods, including radical, metal-catalyzed, and photochemical pathways.

Radical Perfluoroalkylation of Alkenes and Alkynes

The addition of perfluoroalkyl iodides across carbon-carbon multiple bonds is a well-established method for the synthesis of functionalized perfluoroalkylated compounds. These reactions typically proceed via a radical chain mechanism.

General Reaction Scheme:



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Caption: Radical chain mechanism for the addition of perfluoroalkyl iodides to alkenes.

Experimental Protocol: Thermal Initiation for Perfluoroalkylation of Alkenes

This protocol is a general procedure for the thermally initiated radical addition of perfluoroalkyl iodides to alkenes in an aqueous medium.[2]

Materials:

- Alkene (e.g., 1-octene)
- **1-Iodo-8H-perfluorooctane**
- 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) as a radical initiator
- Bidistilled water

Procedure:

- To a reaction vessel, add the alkene (1.0 eq.), **1-Iodo-8H-perfluorooctane** (1.7 eq.), and ACCN (0.3 eq.).
- Add bidistilled water to the reaction mixture.
- Stir the mixture vigorously and heat to 70 °C.
- Monitor the reaction progress by GC-MS or TLC. Reaction times may be longer for alkynes compared to alkenes.[2]
- Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

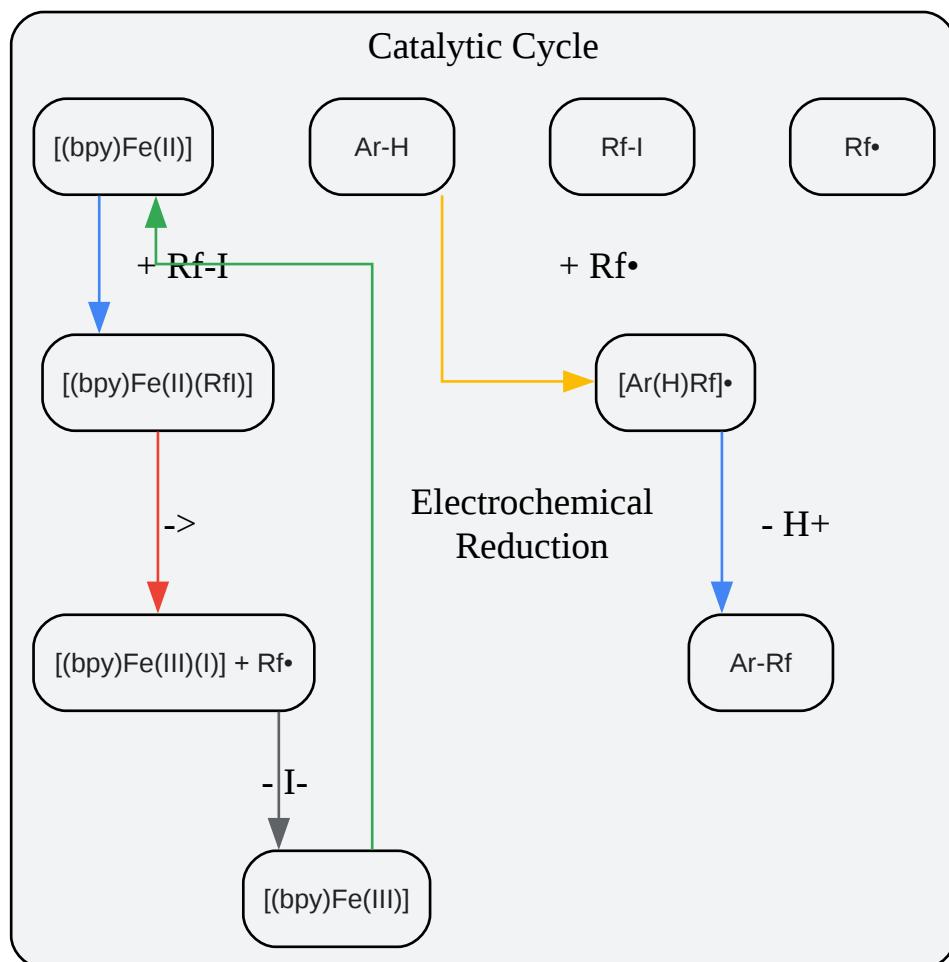
Representative Data (using nonafluoriodobutane and tridecafluoriodohexane):[2]

Substrate	Perfluoroalkyl Iodide	Product	Yield (%)
1-Dodecene	C4F9I	1-Iodo-2-(nonafluorobutyl)dodecane	98
1-Octene	C4F9I	1-Iodo-2-(nonafluorobutyl)octene	95
Phenylacetylene	C4F9I	(E)-1-Iodo-2-phenyl-1-(nonafluorobutyl)ethene	85
1-Hexyne	C6F13I	(E)-1-Iodo-1-(tridecafluorohexyl)hex-1-ene	82

Metal-Catalyzed Perfluoroalkylation of Arenes and Heteroarenes

Transition metal catalysis provides an efficient means for the C-H perfluoroalkylation of aromatic and heteroaromatic compounds. Iron-catalyzed electrochemical methods have been shown to be effective.[3]

General Reaction Scheme:



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Caption: Proposed mechanism for iron-catalyzed electrochemical C-H perfluoroalkylation.

Experimental Protocol: Iron-Catalyzed Electrochemical C-H Perfluoroalkylation

This protocol describes a general method for the iron-catalyzed electrochemical perfluoroalkylation of arenes.^[3]

Materials:

- Aromatic substrate (e.g., benzene)
- **1-Iodo-8H-perfluorooctane**
- [(bpy)FeCl₃] or [(bpy)FeCl₂] as a catalyst precursor

- Dimethylformamide (DMF) as solvent
- Electrochemical setup (potentiostat, electrodes)

Procedure:

- In an electrochemical cell, dissolve the aromatic substrate (in excess if it is also the solvent, otherwise 1.0 eq.), **1-Iodo-8H-perfluorooctane** (1.0 eq.), and the iron catalyst (10 mol%).
- Use DMF as the solvent.
- Apply a constant potential of -1.0 V vs. Ag/AgCl.
- Conduct the electrolysis at room temperature.
- Monitor the reaction by analyzing aliquots of the reaction mixture.
- After completion, work up the reaction mixture by quenching with water and extracting with an organic solvent.
- Purify the product by standard chromatographic techniques.

Representative Data (using C6F13I):[3]

Substrate	Product	Yield (%)
Benzene	C6H5-C6F13	85
Toluene	CH3-C6H4-C6F13	78
Anisole	CH3O-C6H4-C6F13	75
Pyridine	C5H4N-C6F13	65

Photochemical Perfluoroalkylation

Visible-light-mediated perfluoroalkylation has emerged as a mild and efficient method. These reactions can often be performed at room temperature without the need for strong oxidants or reductants.

General Workflow:



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Caption: General workflow for a photochemical perfluoroalkylation reaction.

Experimental Protocol: Photochemical Perfluoroalkylation of Heteroarenes

This protocol is a general representation of a photochemical perfluoroalkylation reaction.[\[4\]](#)

Materials:

- Heteroaromatic substrate
- **1-Iodo-8H-perfluoroctane**
- Pyridine N-oxide derivative (as an activator)
- Trifluoroacetic anhydride (TFAA)
- Acetonitrile (MeCN) as solvent
- Visible light source (e.g., blue LED strips)

Procedure:

- In a reaction vessel, dissolve the heteroaromatic substrate (1.0 eq.) and the pyridine N-oxide derivative (2.0 eq.) in MeCN.
- Add trifluoroacetic anhydride (2.1 eq.) to the solution.
- Add **1-Iodo-8H-perfluoroctane** (1.5 eq.).

- Irradiate the reaction mixture with a visible light source at room temperature for 3-12 hours.
- Monitor the reaction for the consumption of the starting material.
- Upon completion, quench the reaction and perform a suitable workup, which may involve partitioning between an aqueous layer and an organic solvent.
- Dry the organic phase, concentrate, and purify the product by chromatography.

Representative Data (using CF₃I):^[4]

Substrate	Product Yield (%)
1-(tert-Butyl) 2-methyl 1H-pyrrole-1,2-dicarboxylate	63
Caffeine	80
N-Phenylpyrrole	75

Conclusion

1-Iodo-8H-perfluorooctane is a key building block for the synthesis of complex molecules with tailored properties. The protocols and data presented here, derived from analogous perfluoroalkyl iodides, provide a strong starting point for researchers and drug development professionals to design and execute novel perfluoroalkylation reactions. The choice of reaction conditions—thermal, metal-catalyzed, or photochemical—will depend on the specific substrate and desired outcome. Further optimization for each specific application is recommended.

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